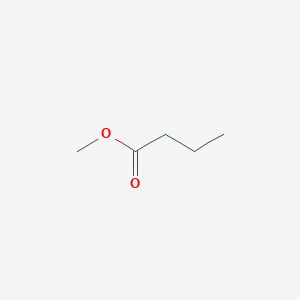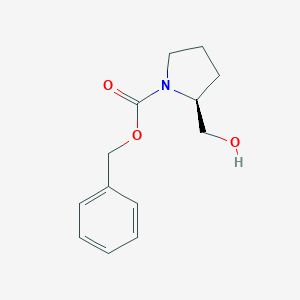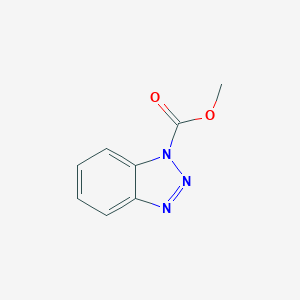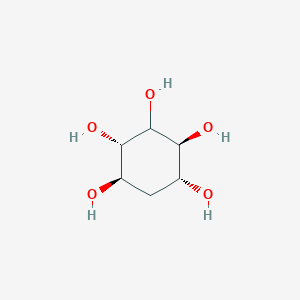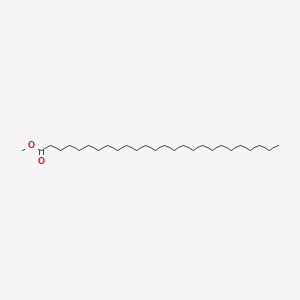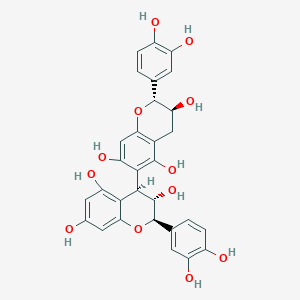
Vasopressin, glu(nhnh2)(4)-lys(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasopressin, glu(nhnh2)(4)-lys(8)- is a complex organic compound with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds through various reactions. One of the key synthetic routes is the Strecker Synthesis, which is used to prepare α-aminonitriles, versatile intermediates for the synthesis of amino acids . The reaction is promoted by acid, and hydrogen cyanide (HCN) must be supplied or generated in situ from cyanide salts . The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. For example, the Strecker Synthesis involves the use of acids to promote the reaction and cyanide salts to provide the cyanide ion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the Strecker Synthesis produces α-aminonitriles, which can be hydrolyzed to form α-amino acids .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. The exact molecular targets and pathways would depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylpentanoic acid: A branched-chain amino acid with a similar structure.
α-aminonitriles: Compounds synthesized via the Strecker Synthesis, which serve as intermediates for amino acid synthesis.
Uniqueness
This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
127716-66-9 |
|---|---|
Formule moléculaire |
C46H66N14O12S2 |
Poids moléculaire |
1071.2 g/mol |
Nom IUPAC |
N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1 |
Clé InChI |
ZQJHNBJUEWMFHE-LOJWWCGESA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
SMILES isomérique |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Séquence |
CYFXNCPKG |
Synonymes |
4-glutamic acid-gamma-hydrazide-8-lysine vasopressin lypressin, 4-Glu(NHNH2)(4)- vasopressin, 4-Glu(NHNH2)-8-Lys- vasopressin, Glu(NHNH2)(4)-Lys(8)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





